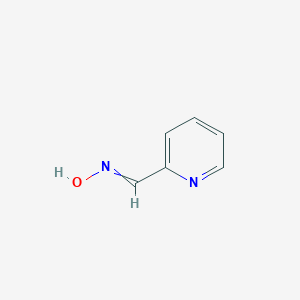

Pyridine-2-aldoxime

Beschreibung

Significance and Versatility in Modern Chemistry

The significance of Pyridine-2-aldoxime in modern chemistry stems from its wide-ranging applicability. It is a versatile molecule utilized in medicinal chemistry, coordination chemistry, organic synthesis, and analytical sciences. chemimpex.com Perhaps its most well-known application is in the field of medicinal chemistry, where it serves as a crucial component in the development of antidotes for organophosphate poisoning. chemimpex.comresearchgate.net Organophosphates, found in pesticides and nerve agents, inhibit the enzyme acetylcholinesterase, leading to severe health consequences. nih.govresearchgate.net The oxime group in this compound can reactivate the inhibited enzyme by removing the phosphoryl group, thereby restoring its normal function. nih.govwikipedia.org

Beyond its medicinal role, this compound is a valuable ligand in coordination chemistry. chemimpex.comresearchgate.net Its ability to form stable complexes with a variety of metal ions is due to its nature as a chelating agent, binding to metals through both the pyridine (B92270) nitrogen and the oxime group. chemimpex.comresearchgate.net These metal complexes have been investigated for potential applications in catalysis, materials science, and as models for biological systems. researchgate.netalfachemic.com For instance, rhenium(I) tricarbonyl complexes with this compound have been studied for their spectroscopic properties and potential use in organic light-emitting diodes (OLEDs). nih.gov

In organic synthesis, it serves as a versatile building block for creating more complex pyridine derivatives, which are themselves important scaffolds in pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net Furthermore, its complex-forming ability is harnessed in analytical chemistry for the detection and quantification of heavy metals. chemimpex.com The compound is also explored for its potential as a corrosion inhibitor and in biochemical research for studying enzyme inhibition, such as its effect on prolyl-4-hydroxylase. chemimpex.comsmolecule.com

Table 1: Applications of this compound in Chemical Research

| Field of Application | Specific Use |

|---|---|

| Medicinal Chemistry | Precursor for antidotes against organophosphate poisoning. chemimpex.comnih.gov |

| Coordination Chemistry | Chelating ligand for the formation of stable metal complexes. chemimpex.comresearchgate.net |

| Organic Synthesis | Building block for pyridine derivatives used in pharmaceuticals and agrochemicals. chemimpex.com |

| Analytical Chemistry | Reagent for the detection and quantification of heavy metals. chemimpex.com |

| Biochemical Research | Tool for studying enzyme inhibition (e.g., prolyl-4-hydroxylase). smolecule.com |

| Materials Science | Potential as a corrosion inhibitor for metals. chemimpex.com |

Historical Context of Pyridine Aldoxime Research

The study of pyridine aldoximes gained significant momentum in the mid-20th century, largely driven by the search for effective treatments for organophosphate poisoning. A critical breakthrough was the development of Pralidoxime (B1201516) (2-PAM), the methylated derivative of this compound (specifically, 2-pyridine aldoxime methyl chloride). wikipedia.orgnih.gov Research conducted independently in the United States and the United Kingdom during the 1950s identified this class of compounds as potent reactivators of acetylcholinesterase that had been inhibited by organophosphates. nih.gov Irwin B. Wilson and his colleagues at Columbia University synthesized the first clinically relevant pyridinium (B92312) aldoxime, 2-PAM, after demonstrating that hydroxylamine (B1172632) could reactivate the inhibited enzyme. nih.gov Concurrently, similar work was being carried out by researchers at the Chemical Defence Experimental Establishment in Porton, UK, also leading to the synthesis and recognition of 2-PAM's reactivating properties. nih.gov

Structural Features and Chemical Reactivity Principles

This compound's chemical behavior is dictated by its molecular structure, which consists of an aromatic pyridine ring with an aldoxime group (=N-OH) attached to the carbon atom adjacent to the ring's nitrogen. nih.gov This arrangement allows for the existence of stereoisomers, specifically the (E) and (Z) isomers, related to the orientation around the C=N double bond. nih.gov

The key structural features influencing its reactivity are:

The Pyridine Ring: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a Lewis base and capable of coordinating to metal ions. alfachemic.com The aromatic ring system itself can participate in various chemical transformations.

The Oxime Group (-CH=N-OH): This functional group is central to the molecule's reactivity. The oxygen atom of the hydroxyl group is nucleophilic, particularly upon deprotonation, which is a critical step in its function as a reactivator of phosphorylated acetylcholinesterase. researchgate.netresearchgate.net The oxime group as a whole can act as a bidentate ligand, coordinating to a metal center through both its nitrogen and oxygen atoms. researchgate.net

The combination of the pyridine nitrogen and the oxime group allows this compound to act as an effective bidentate chelating ligand, forming a stable five-membered ring with a metal ion. researchgate.net This chelating ability is fundamental to its extensive use in coordination chemistry. chemimpex.com The acidity of the oxime's hydroxyl group is an important property; upon coordination to a metal ion, the acidity of this group can increase significantly. mdpi.com This metal-ion-induced alteration of reactivity is a central theme in the chemistry of coordinated ligands. mdpi.com The coordinated oxime group has multiple reactive sites (C, N, and O atoms), making it susceptible to various metal-mediated transformations. mdpi.com

Table 2: Selected Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆N₂O nih.govguidechem.com |

| Molecular Weight | 122.12 g/mol nih.govguidechem.com |

| pKa | 3.59, 10.18 (at 20°C) guidechem.com |

| Appearance | White crystalline solid nih.govnih.gov |

| Solubility | Soluble in methanol (B129727) guidechem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Routes to Pyridine 2 Aldoxime and Its Derivatives

Classical Synthetic Approaches

Conversion from Pyridine-2-aldehyde via Hydroxylamine (B1172632) Condensation

The most direct and fundamental synthesis of Pyridine-2-aldoxime involves the condensation reaction between Pyridine-2-aldehyde (also known as 2-pyridinecarboxaldehyde) and hydroxylamine. nih.gov This reaction is a standard method for forming oximes from aldehydes. The process typically involves reacting Pyridine-2-aldehyde with an acid salt of hydroxylamine, such as hydroxylamine hydrochloride. googleapis.com A base, like sodium carbonate, is often added to neutralize the acid and liberate the free hydroxylamine, which then acts as the nucleophile. googleapis.com The reaction proceeds by the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the C=N oxime bond. The reaction is generally heated to ensure completion. googleapis.com

Derivatization of Pyridine (B92270) N-oxides

The sequence involves four key transformations:

Rearrangement: 2-Picoline N-oxide is treated with acetic anhydride, which causes a rearrangement to form the acetate (B1210297) of 2-pyridinemethanol. dtic.mil

Hydrolysis: The resulting acetate ester is then hydrolyzed to yield 2-pyridinemethanol. dtic.mil

Oxidation: The primary alcohol, 2-pyridinemethanol, is oxidized to the corresponding Pyridine-2-aldehyde. dtic.mil This oxidation can be achieved using various oxidizing agents.

Oximation: Finally, the synthesized Pyridine-2-aldehyde is converted to this compound through condensation with hydroxylamine, as described in the previous section. dtic.mil

Contemporary and High-Yield Synthesis Strategies

In response to the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, direct, and higher-yielding routes to this compound and its analogues.

Reactions of 2-Chloromethyl Pyridines with Hydroxylamine

A widely adopted contemporary method involves the reaction of 2-chloromethyl pyridines with hydroxylamine. dtic.milsmolecule.com This route is considered a convenient and good-yielding alternative to older methods. dtic.mil The synthesis consists of heating the appropriate 2-chloromethyl pyridine derivative in an aqueous ethanolic solution of hydroxylamine hydrochloride. The solution is buffered to a pH of 7 to 8 with a base such as sodium hydroxide. dtic.mil The reaction is typically heated on a steam bath for two to three hours. Upon cooling, the this compound product often crystallizes directly from the reaction mixture, simplifying purification. dtic.mil

The table below summarizes the findings for the synthesis of various substituted Pyridine-2-aldoximes using this method.

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 2-Chloromethyl pyridine | This compound | 70 | 113-114 |

| 2-Chloromethyl-4-methyl pyridine | 4-Methylthis compound | 65 | 129-130 |

| 2-Chloromethyl-5-ethyl pyridine | 5-Ethylthis compound | 78 | 100-101 |

| 2-Chloromethyl-6-methyl pyridine | 6-Methylthis compound | 80 | 119-120 |

| 2-Chloromethyl-5-carbethoxy pyridine | 5-Carbethoxythis compound | 72 | 148-149 |

| Data sourced from a technical report on new synthesis methods for 2-pyridine aldoximes. dtic.mil |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is crucial for developing compounds with tailored properties. Modern synthetic methods allow for the introduction of a wide array of functional groups onto the pyridine ring.

One approach involves starting with already functionalized precursors. For example, the synthesis of tritium-labeled this compound methiodide ([³H]2-PAM) was achieved starting from 6-bromo-2-diethylketal pyridine. iaea.org This precursor underwent catalytic ring-tritiation, followed by hydrolysis and reaction with hydroxylamine to yield the tritiated aldoxime, which was then quaternized with methyl iodide. iaea.org

Advanced cross-coupling reactions are also employed to create functionalized scaffolds. For instance, fluorinated this compound derivatives have been synthesized using Sonogashira reactions on bromofluoropyridinaldoxime nuclei. researchgate.net This allows for the introduction of alkynyl groups and other functionalities, demonstrating the power of modern catalytic methods in creating complex derivatives.

Furthermore, new routes have been developed based on the transformations of highly functionalized pyridine systems, such as 2-halopyridine-3,4-dicarbonitriles. researchgate.net These methods can involve the reduction of intermediate dicarboxylates or annelated furo[3,4-c]pyridin-3(1H)-ones to yield pyridoxine (B80251) derivatives that incorporate the core aldoxime structure or its precursors, allowing for substitution at various positions on the pyridine ring. researchgate.net

Alkylation Reactions for Quaternary Ammonium (B1175870) Derivatives

The nitrogen atom in the pyridine ring of this compound is nucleophilic and can be readily alkylated to form quaternary ammonium salts, often referred to as pyridinium (B92312) salts. This transformation is a cornerstone in modifying the compound's properties. The most common method for this alkylation is the Menshutkin reaction, which involves the treatment of the pyridine derivative with an alkyl halide. mdpi.com

A primary example of this is the synthesis of this compound methiodide (2-PAM), a well-known derivative. This process involves the direct alkylation of this compound with methyl iodide. google.com The reaction can be carried out with or without a solvent, at temperatures ranging from room temperature to elevated temperatures, to yield the corresponding quaternary salt. google.com The general mechanism involves the attack of the pyridine nitrogen lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion to the positively charged pyridinium cation. uoanbar.edu.iq

While the synthesis of 2-PAM using methyl iodide is a classic example, the methodology can be extended to a variety of alkylating agents to produce a diverse range of quaternary derivatives. google.com Studies on the quaternization of similar structures, such as pyridine-4-aldoxime, have utilized various alkyl bromides and dibromides with different chain lengths (from C3 to C8) in solvents like ethanol (B145695) or acetonitrile (B52724), achieving yields between 49-59%. srce.hrunist.hrnih.gov This suggests that a similar range of alkylating agents could be applied to this compound to synthesize novel derivatives.

| Reactant | Alkylating Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl iodide | This compound methiodide (2-PAM) | Quaternization / Menshutkin Reaction |

Introduction of Substituents on the Pyridine Ring

The functionalization of the pyridine ring is a key strategy for creating derivatives of this compound with tailored properties. Substituents can be introduced either on the pre-formed this compound molecule or, more commonly, by using a substituted precursor in the synthesis.

One effective route involves the reaction of substituted 2-chloromethylpyridines with hydroxylamine. dtic.mil In this method, the desired substituent is already present on the pyridine ring of the starting material. The 2-chloromethylpyridine is heated in an aqueous ethanolic solution containing hydroxylamine hydrochloride, buffered to a pH of 7 to 8. dtic.mil Upon cooling, the corresponding substituted this compound crystallizes from the solution. This method has been successfully used to prepare derivatives with chloro and methyl substituents on the pyridine ring. dtic.mil The yields for this synthesis vary depending on the nature and position of the substituent. dtic.mil

| Substituent (Position) | Starting Material | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| None | 2-Chloromethylpyridine | 50 | 112–114 |

| 4-Chloro | 2-Chloromethyl-4-chloropyridine | 18 | 151–153 |

| 5-Chloro | 2-Chloromethyl-5-chloropyridine | 63 | 194–195 |

| 4-Methyl | 2-Chloromethyl-4-methylpyridine | 47 | 134–136 |

| 5-Methyl | 2-Chloromethyl-5-methylpyridine | 47 | 161–162 |

| 6-Methyl | 2-Chloromethyl-6-methylpyridine | 42 | 142–144 |

Another versatile strategy for accessing substituted pyridines involves the use of pyridine N-oxides as precursors. organic-chemistry.org The addition of Grignard reagents to pyridine N-oxides, followed by treatment with an agent like acetic anhydride, can yield 2-substituted pyridines with high regioselectivity. organic-chemistry.orgorganic-chemistry.org This approach allows for the introduction of a wide range of alkyl, alkynyl, and aryl groups. organic-chemistry.org By starting with an appropriately substituted pyridine N-oxide, one could synthesize a substituted 2-picoline, which can then be converted to the target substituted this compound through established multi-step procedures involving oxidation and oximation. dtic.mil

Coordination Chemistry of Pyridine 2 Aldoxime

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with pyridine-2-aldoxime is governed by equilibrium processes, characterized by stability constants, and kinetic factors that influence the rates of complex formation and ligand substitution.

Stability Constants and Equilibrium Studies

This compound forms stable complexes with numerous transition metal ions, including cobalt(II), zinc(II), cadmium(II), oxovanadium(IV), iron(II), copper(II), nickel(II), manganese(II), palladium(II), iridium, and rhenium helsinki.fizenodo.orgresearchgate.nethelsinki.fitandfonline.comrsc.orgajol.info. The stoichiometry of these complexes can vary, with 1:1, 1:2, and 1:3 metal-to-ligand ratios commonly observed, and in some instances, dinuclear complexes have also been reported researchgate.netajol.info.

Stability constants (log K) and formation constants for these complexes have been determined using various potentiometric titration techniques, such as the Calvin-Wilson method and analysis with computer programs like SUPERQUAD helsinki.fizenodo.orgresearchgate.nethelsinki.fitandfonline.com. These studies reveal the thermodynamic stability of the formed complexes. For instance, oxovanadium(IV) forms mixed-ligand complexes with this compound and dicarboxylic acids, with their formation constants being quantified zenodo.org. Cobalt(II) complexes, including species like Co(HL)₂²⁺, CoL₂, and Co(HL)L⁺, have been extensively studied, with their stability constants determined in aqueous solutions helsinki.fihelsinki.fitandfonline.com.

Furthermore, coordination to metal ions can significantly influence the ligand's properties, such as the acidity of its functional groups. For example, in the tris-complex of iron(II) with this compound, the acid strength of the oxime (N-OH) group increases substantially, with its pKa value decreasing from 10.22 for the free ligand to 7.13 in the complex rsc.org. This highlights the impact of metal coordination on the electronic environment and ionization behavior of the ligand.

Table 1: Selected Metal Complexes of this compound and Their Stability Determination

| Metal Ion | Ligand Form | Observed Complex Stoichiometry | Method of Determination | Key Findings/Notes |

| Co(II) | HL, L⁻ | Co(HL)₂²⁺, CoL₂, Co(HL)L⁺ | Potentiometric Titration (SUPERQUAD) | Stability constants determined; formation of bis and tris complexes; deprotonated complexes can be low spin and prone to oxidation helsinki.fihelsinki.fitandfonline.com. |

| Zn(II) | HL, L⁻ | Various | Potentiometric Titration | Stability constants determined helsinki.fi. |

| Cd(II) | HL, L⁻ | Various | Potentiometric Titration | Stability constants determined helsinki.fi. |

| V(IV)O | HL | Mixed-ligand (e.g., VOO(oxalate)(PAOX)) | pH-metric Titration | Formation constants for mixed-ligand complexes with dicarboxylic acids determined zenodo.org. |

| Fe(II) | HL, L⁻ | Tris-complex [Fe(PAOX)₃] | Spectrophotometric | Overall formation constant measured; oxime pKa shifts from 10.22 (free ligand) to 7.13 (complex) rsc.org. |

| Cu(II) | HL, L⁻ | Various (including dinuclear) | Potentiometric Titration, CHN, IR, UV-Vis | Complexes formed; stability studied researchgate.netajol.info. |

| Ni(II) | HL, L⁻ | Various (including dinuclear) | Potentiometric Titration, CHN, IR, UV-Vis | Complexes formed; stability studied researchgate.netajol.info. |

| Mn(II) | HL, L⁻ | Various (including dinuclear) | CHN, IR, UV-Vis | Complexes formed ajol.info. |

| Pd(II) | HL | Various | Synthesis, Characterization | Complexes formed . |

| Ir | HL | Various | Synthesis, Characterization | Complexes formed . |

| Re | HL | Various | Synthesis, Characterization | Complexes formed . |

Note: 'HL' denotes the neutral ligand form, and 'L⁻' denotes the deprotonated form. Specific log K values are not consistently provided across all snippets for all metal ions.

Rates and Mechanisms of Ligand Substitution in Complexes

While direct studies detailing the rates and mechanisms of ligand substitution reactions for this compound complexes are not extensively detailed in the provided snippets, kinetic considerations arise from the redox behavior of certain metal complexes. For instance, cobalt(II) complexes involving this compound can readily oxidize to cobalt(III) helsinki.fitandfonline.com. The deprotonated bis-complexes of cobalt(II), such as Co(HL)L⁺, are often low-spin and can be easily oxidized to very inert low-spin cobalt(III) complexes (t₂g⁶). This oxidation process, occurring at specific pH ranges, can lead to a slow attainment of equilibrium, indicating kinetic inertness of the resulting cobalt(III) species helsinki.fitandfonline.com. The steric bulk of substituents on the pyridine (B92270) ring can also influence the stability and oxidation reactions of these complexes, indirectly affecting their kinetic behavior helsinki.fi.

Advanced Coordination Architectures

This compound and related pyridyl oxime ligands are explored for their potential in constructing more complex coordination structures.

Coordination Polymers and Metal-Organic Frameworks

The use of 2-pyridyl oxime ligands, such as pyridine-2-amidoxime and 2-methyl pyridyl ketoxime, has been investigated for the synthesis of coordination polymers and metal-organic frameworks (MOFs) mdpi.com. These studies have yielded novel MOFs with unique topologies and interesting properties, such as selective adsorption of metal ions mdpi.com. While the provided literature specifically highlights the utility of these related ligands in MOF construction, direct examples of this compound being employed as a linker in MOFs or extensive coordination polymers are not explicitly detailed in the current search results. However, the general ability of 2-pyridyl oximes to bridge multiple metal ions suggests a potential for this compound in similar advanced architectures mdpi.com.

Metallacrowns and Supramolecular Assembly

Information regarding the formation of metallacrowns or participation of this compound in supramolecular assemblies through non-covalent interactions, beyond direct metal coordination, is not present in the provided search snippets. While metal clusters and bridging capabilities of related pyridyl oximes are mentioned in the context of magnetism mdpi.commdpi.com, specific studies focusing on this compound in metallacrown formation or broader supramolecular self-assembly are not evident.

Metal-Mediated Reactivity of this compound Ligands

The reactivity of the this compound ligand can be influenced or mediated by the presence of metal ions. While this compound itself is known for its biological role in reactivating acetylcholinesterase inhibited by organophosphates , its metal complexes can exhibit different chemical reactivities.

Research on related oxime ligands indicates that metal ions can promote various transformations of the ligand's functional groups mdpi.com. These metal-mediated reactions can include acid-base chemistry, ligand coupling, internal redox processes between the metal center and the ligand, template synthesis, and metal-induced rearrangements mdpi.com. The oxime group, in particular, is recognized as a site susceptible to such metal-assisted reactivity mdpi.com. As noted in Section 3.3.1, the coordination of iron(II) to this compound leads to a significant increase in the acidity of the oxime proton rsc.org, demonstrating how metal complexation directly alters the ligand's chemical behavior.

Compound List:

this compound (PAOX)

Cobalt(II)

Zinc(II)

Cadmium(II)

Oxovanadium(IV)

Iron(II)

Iron(III)

Copper(II)

Nickel(II)

Manganese(II)

Palladium(II)

Iridium

Rhenium

Pyridine-2-amidoxime

2-Methyl pyridyl ketoxime

Anthranilic acid

Oxalic acid

Phthalic acid

Maleic acid

Acetylcholinesterase (enzyme)

Organophosphates (inhibitors)

α-Pyridoin oxime

Catalytic Applications of Pyridine 2 Aldoxime Complexes

Homogeneous Catalysis

In homogeneous catalysis, complexes of pyridine-2-aldoxime and its derivatives are notable for their activity in polymerization and cross-coupling reactions. The ligand's electronic and steric properties can be fine-tuned through substitution on the pyridine (B92270) ring, influencing the catalytic performance of the metal center.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Reaction Precatalysts)

Palladium(II) complexes incorporating this compound ligands have been developed as effective precatalysts for Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net These complexes serve as a source of the active Pd(0) species required for the catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating the reaction. nih.gov The versatility of these precatalysts has been demonstrated in their application to a range of aryl halides and boronic acids. nih.govresearchgate.net The efficiency of these catalytic systems can be influenced by factors such as the solvent, base, and reaction temperature. thieme-connect.comresearchgate.net

Heterogeneous Catalysis

To address challenges associated with catalyst separation and recycling in homogeneous systems, significant efforts have been directed towards the development of heterogeneous catalysts based on this compound complexes.

Design of Supported Catalytic Systems

One approach to heterogenization involves immobilizing this compound-metal complexes onto solid supports. nih.govd-nb.info Various materials, including polymers and silica (B1680970) gel, have been utilized for this purpose. thieme-connect.comrsc.org For instance, a palladium(II) complex with a 2-pyridinealdoxime ligand has been immobilized and used as a recyclable catalyst for the Suzuki-Miyaura reaction. nih.gov Another strategy involves creating insoluble catalysts that are inherently heterogeneous. A solid Pd(II)-precatalyst derived from 4-pyridine-aldoxime and Na₂PdCl₄ has been shown to be insoluble in both water and organic solvents, allowing for easy recovery and reuse, particularly in microwave-assisted Suzuki-Miyaura reactions. thieme-connect.com The robustness of this catalyst under microwave conditions highlights its potential for high-throughput synthesis. thieme-connect.com The covalent anchoring of a 2-pyridinealdoxime-based Pd(II)-complex onto a glass/polymer composite material has also been explored for use in Mizoroki-Heck and Sonogashira cross-coupling reactions in water. d-nb.info

Role in Novel Materials for Catalytic Processes

This compound and its derivatives are also being incorporated as building blocks in the design of novel catalytic materials, such as metal-organic frameworks (MOFs). mdpi.commdpi.com The ability of the ligand to bridge multiple metal centers makes it suitable for constructing porous, crystalline structures with well-defined active sites. mdpi.com These MOFs can exhibit catalytic activity in various transformations. For example, a copper-based MOF incorporating a 2-pyridyl oxime has been synthesized and shows potential for applications in catalysis. mdpi.commdpi.com The introduction of pyridine moieties into MOF structures can lead to materials with enhanced catalytic properties, such as in the oxygen evolution reaction. rsc.org The ordered and porous nature of these materials can facilitate substrate access to the active sites and enhance catalytic efficiency.

Analytical Chemistry Methodologies Involving Pyridine 2 Aldoxime

Electrochemical Sensing and Determination

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of pyridine-2-aldoxime. These techniques are often based on the electrochemical oxidation of the aldoxime group.

Voltammetric Studies (Cyclic Voltammetry, Stripping Voltammetry)

Voltammetric techniques are instrumental in studying the electrochemical behavior of this compound and for its quantitative determination. Cyclic voltammetry (CV) is frequently used to characterize the electrochemical properties of modified electrodes and to understand the reaction kinetics. nih.govrsc.org For instance, studies have shown that this compound methochloride (PAM chloride) undergoes irreversible oxidation. researchgate.net The mechanism of this oxidation involves the electrochemical conversion of the aldoxime group to a carbonyl group, a process that includes the transfer of two electrons. rsc.org

Stripping voltammetry, particularly square wave anodic stripping voltammetry (SWASV), enhances the sensitivity of detection. nih.govrsc.org This technique involves a preconcentration step where the analyte accumulates on the electrode surface before the potential is scanned. SWASV has been successfully applied for the determination of this compound methochloride, achieving low detection limits. nih.govrsc.org For example, using an iron(III) doped zeolite modified glassy carbon electrode, a linear response for this compound methochloride was observed in the concentration range of 0.5–100.0 μM with a detection limit of 1.61 × 10⁻⁷ M. nih.govrsc.org

Development of Chemically Modified Electrodes

To improve the sensitivity, selectivity, and stability of electrochemical sensors, chemically modified electrodes (CMEs) are widely developed and utilized. These modifications can lead to an enhancement in the peak current and a reduction in the oxidation potential of this compound derivatives compared to bare electrodes. rsc.orgrsc.orgingentaconnect.com

Various materials have been employed to modify electrodes for the determination of this compound, including:

Polymers: A poly(p-toluene sulfonic acid) (p-TSA) modified glassy carbon electrode (GCE) was fabricated via electropolymerization using cyclic voltammetry. rsc.orgrsc.org This CME demonstrated enhanced sensitivity due to favorable electrostatic interactions and hydrogen bonding with the positively charged this compound methochloride. rsc.org

Carbon Nanotubes (CNTs): Multi-walled carbon nanotube (MWCNT) modified platinum and gold electrodes have been developed for the voltammetric determination of this compound methochloride. ingentaconnect.comtheiet.org These sensors exhibited a significant increase in the oxidation peak current and a negative shift in the peak potential. ingentaconnect.comresearchgate.net

Zeolites: An iron(III) doped zeolite modified GCE was constructed for the stripping voltammetric determination of this compound methochloride. nih.govrsc.org Acid treatment of this modified electrode further improved its electrochemical performance. nih.govrsc.org

Conducting Polymers: A poly(3,4-ethylenedioxythiophene) (PEDOT) modified GCE was used for the simultaneous determination of this compound and dopamine (B1211576). researchgate.net

The table below summarizes the performance of some chemically modified electrodes for the determination of this compound methochloride.

| Electrode Modifier | Analytical Technique | Linear Range (M) | Detection Limit (M) | Reference |

| Poly(p-toluene sulfonic acid) | Square Wave Voltammetry | 1 × 10⁻⁷ - 1 × 10⁻³ | 3 × 10⁻⁸ | rsc.org |

| Multi-walled Carbon Nanotubes | Differential Pulse Voltammetry | 1 × 10⁻⁶ - 1 × 10⁻³ | 3.03 × 10⁻⁷ | ingentaconnect.com |

| Iron(III) Doped Zeolite | Square Wave Anodic Stripping Voltammetry | 5 × 10⁻⁷ - 1 × 10⁻⁴ | 1.61 × 10⁻⁷ | nih.govrsc.org |

| Multi-walled Carbon Nanotubes (on Gold) | Square Wave Voltammetry | 8 × 10⁻⁷ - 1 × 10⁻⁵ | 1 × 10⁻⁷ | theiet.org |

Simultaneous Determination of Analytes

Chemically modified electrodes have also enabled the simultaneous determination of this compound with other analytes in a single measurement, which is highly advantageous for complex sample analysis. A poly(3,4-ethylenedioxythiophene) (PEDOT) modified glassy carbon electrode was developed for the simultaneous determination of this compound (PAM-2) and the neurotransmitter dopamine (DA). researchgate.net The significant difference in the oxidation peak potentials of PAM-2 (irreversibly oxidized at 650 mV) and DA (reversibly oxidized around 185 mV) allowed for their simultaneous detection using square wave adsorptive stripping voltammetry. researchgate.net This method demonstrated good recovery in human blood serum samples. researchgate.net

Chromatographic Separation and Identification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) Methods

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and its derivatives. Due to the hydrophilic nature of these compounds, which often contain quaternary ammonium (B1175870) ions, ion-pairing reagents are frequently added to the mobile phase to achieve adequate retention and separation on C18 columns. mdpi.comnih.gov

A recent development involves the use of chaotropic salts, such as sodium hexafluorophosphate (B91526) (NaPF₆), as mobile phase additives. mdpi.com This approach has been shown to increase the retention time of pralidoxime (B1201516) chloride, with NaPF₆ exhibiting the highest capacity factor on a reverse-phase C18 column. mdpi.com An interesting observation in this method was the simultaneous detection of pralidoxime chloride and the internal standard, this compound, where the retention time of the secondary amine in this compound decreased with the addition of the chaotropic salt. mdpi.com The United States Pharmacopeia (USP) specifies an RP-HPLC method with UV detection at 270 nm for assessing the purity of pralidoxime formulations.

Separation of Degradation Products and Impurities

HPLC methods are crucial for stability studies, allowing for the separation and quantification of this compound from its degradation products and impurities. capes.gov.br An HPLC method was developed for the simultaneous determination of pralidoxime chloride and its major decomposition products in injectable solutions. capes.gov.br The separation was achieved on a reverse-phase C-18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of phosphoric acid and tetraethylammonium (B1195904) chloride. capes.gov.br

The major degradation products identified include:

2-carboxy-N-methylpyridinium chloride

N-methyl-2-pyridone

2-carbamoyl-N-methylpyridinium chloride

2-hydroxymethyl-N-methylpyridinium chloride

2-cyano-N-methylpyridinium chloride

This method proved to be specific and accurate for quantifying both the parent compound and its degradation products. capes.gov.br

Spectroscopic Techniques for Quantification and Characterization

Spectroscopic methods are fundamental in the analytical chemistry of this compound, providing essential tools for both its qualitative identification and quantitative measurement. These techniques rely on the interaction of the molecule with electromagnetic radiation, revealing detailed information about its chemical structure, concentration, and the electronic nature of its constituent parts. Specifically, UV-Vis spectrophotometry and Infrared (IR) spectroscopy are widely employed for these purposes.

Infrared (IR) Spectral Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this compound. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a molecule's functional groups.

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands that confirm its structure. Studies using Fourier Transform Infrared (FTIR) spectroscopy have identified these key vibrational frequencies. For this compound methyl chloride (2-PAM-Cl), a characteristic band corresponding to the O-H stretching vibration of the oxime group is observed in the range of 3680-3694 cm⁻¹. lew.rolew.ro In some cases, a weak band appears around 3458 cm⁻¹, which is also attributed to the O-H vibration. ajchem-a.com The C-H stretching vibrations from the pyridine (B92270) ring and methyl/methylene groups typically appear as multiple bands between 2736 cm⁻¹ and 3081 cm⁻¹. lew.rolew.roajchem-a.com

Other significant peaks include the C=N stretching vibration of the oxime, found around 1736 cm⁻¹, and the N-O bond vibration, which has been assigned to bands in the 2341-2360 cm⁻¹ region. lew.roajchem-a.com The presence of the pyridine ring is further confirmed by C=C stretching vibrations observed between 1217 cm⁻¹ and 1368 cm⁻¹. ajchem-a.com Comparative analysis of the IR spectra of this compound and its derivatives, such as in complexes or mixtures, allows researchers to confirm its incorporation and study intermolecular interactions like hydrogen bonding. ias.ac.inajchem-a.com

The following table presents a compilation of significant IR absorption bands for this compound and its derivatives from various research findings.

| Wavenumber (cm⁻¹) | Assignment | Compound Studied | Reference |

| 3694 | O-H stretch (oxime) | 2-Pyridine aldoxime methyl chloride (2-PAM) | lew.ro |

| 3680 | O-H stretch (oxime) | 2-Pyridine aldoxime methyl chloride (2-PAM-Cl) | lew.ro |

| 3458 | O-H stretch (oxime) | 2-Pyridine aldoxime methiodide (2-PAM) | ajchem-a.com |

| 3150 | Bonded O-H stretch | This compound in dioxane | ias.ac.in |

| 3081 - 2736 | C-H stretch (aromatic, -CH₃, -CH₂) | 2-Pyridine aldoxime methyl chloride (2-PAM-Cl) | lew.rolew.ro |

| 3017, 2971 | C-H asymmetric stretch (aromatic, -CH₃, -CH₂) | 2-Pyridine aldoxime methiodide (2-PAM) | ajchem-a.com |

| 2360, 2341 | N-O bond | 2-Pyridine aldoxime methyl chloride (2-PAM) | lew.ro |

| 1736 - 1735 | C=N stretch (oxime) | 2-Pyridine aldoxime methiodide (2-PAM) | ajchem-a.com |

| 1368 - 1217 | C=C stretch (pyridine ring) | 2-Pyridine aldoxime methiodide (2-PAM) | ajchem-a.com |

Computational and Theoretical Investigations of Pyridine 2 Aldoxime

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-electron systems. For Pyridine-2-aldoxime and its derivatives, DFT calculations are frequently employed to optimize molecular geometries, predict spectroscopic properties, and understand reaction mechanisms.

Theoretical studies on organometallic complexes incorporating this compound as a ligand often utilize DFT to explore their electronic structures and properties. diva-portal.orgmdpi.com For instance, the geometries of the ground state and the lowest lying triplet excited states of Rhenium(I) tricarbonyl complexes with this compound have been optimized using DFT methods. acs.org Similarly, DFT has been used for the geometry optimization of pyridinium (B92312) oximes, which are structurally related to this compound, within the binding grooves of enzymes. diva-portal.org In studies of potential corrosion inhibitors, DFT is used to approximate electronic and structural properties with high accuracy, comparable to ab initio calculations but with significantly greater speed, making it suitable for large systems. mdpi.com DFT calculations have also been applied to model the interaction of this compound derivatives with other molecules to shed light on detection mechanisms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity and electronic behavior. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

In the context of this compound (referred to as 2POH in some studies) and its isomers, quantum chemical calculations reveal that the energy gap is a critical factor in predicting bonding trends with surfaces like iron. mdpi.com A smaller energy gap generally correlates with higher reactivity. For example, studies have shown that 3-pyridylaldoxime (3POH) has a lower energy gap than 2POH, suggesting higher reactivity and better corrosion inhibition performance. mdpi.comresearchgate.net

Analysis of the frontier orbitals is also essential for understanding the electronic transitions in this compound complexes. In Rhenium(I) complexes, the composition of the HOMO can be significantly influenced by other ligands present, which in turn affects the nature of the electronic absorptions (e.g., metal-to-ligand, ligand-to-ligand, or intraligand charge transfer). diva-portal.orgmdpi.com For a series of iridium(III) complexes with this compound, Time-Dependent DFT (TD-DFT) calculations revealed that both HOMO and LUMO orbitals were dominated by ligand orbitals, leading to ligand-centered transitions in their absorption spectra. researchgate.net

| Molecule | State | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-pyridylaldoxime (2POH) | Neutral | -9.023 | -5.592 | 3.431 |

| 2-pyridylaldoxime (2POH+) | Protonated | -12.871 | -9.750 | 3.121 |

| 3-pyridylaldoxime (3POH) | Neutral | -8.498 | -6.792 | 1.706 |

| 3-pyridylaldoxime (3POH+) | Protonated | -12.511 | -9.705 | 2.806 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of this compound, including its interactions in different environments and its conformational flexibility.

MD simulations are particularly useful for modeling how molecules behave in solution or at interfaces, such as a metal surface in contact with an aqueous environment. For this compound, MD simulations have been conducted to determine the most stable adsorption configurations on an Fe(110) surface, both in a vacuum and in the presence of water molecules and corrosive ions. mdpi.comresearchgate.net These simulations show that both neutral and protonated forms of this compound tend to adsorb in a nearly parallel orientation to the iron surface. mdpi.comresearchgate.net This flat adsorption mode allows for maximum contact and interaction between the molecule and the surface. mdpi.com Such studies are crucial for understanding its role as a corrosion inhibitor, where adsorption onto a metal surface forms a protective barrier. mdpi.com

Steered molecular dynamics (SMD) simulations have also been performed on related pyridinium oximes to investigate their interaction and unbinding from the active sites of enzymes like acetylcholinesterase, providing insights into their mechanism of action as antidotes. rsc.orgresearchgate.net

The biological or chemical function of a molecule is often closely linked to its three-dimensional shape and flexibility. Computational methods can explore the different conformations a molecule can adopt. Conformational analysis of pyridinium oximes, which are derivatives of this compound, has been performed using molecular mechanics to study their binding within the active site of enzymes. diva-portal.org These analyses, often followed by DFT geometry optimization, can identify low-energy conformations and predict how the molecule orients itself for a reaction. diva-portal.org

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, especially Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These calculations can simulate UV-visible absorption and emission spectra, providing a direct comparison with experimental data.

For Rhenium(I) tricarbonyl complexes containing this compound, TD-DFT calculations have been used to assign the character of the lowest-lying electronic transitions. diva-portal.orgmdpi.com Depending on the other ligands present, these transitions can be characterized as metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or intraligand charge transfer (ILCT). diva-portal.orgmdpi.com The calculations also show that solvent effects can cause shifts in the absorption and emission spectra. diva-portal.orgmdpi.com In a study of iridium(III) complexes, TD-DFT calculations supported the experimental observation of weak luminescence by identifying the transitions as being predominantly ligand-centered (LC). researchgate.net Similarly, photoluminescence in d10 metal complexes has been attributed to a ligand-to-metal charge-transfer mechanism, as probed by molecular orbital calculations. acs.org

| Molecule | State | Interaction Energy (eV) |

|---|---|---|

| 2-pyridylaldoxime (2POH) | Neutral | -0.007 |

| 2-pyridylaldoxime (2POH+) | Protonated | -1.897 |

| 3-pyridylaldoxime (3POH) | Neutral | -2.534 |

| 3-pyridylaldoxime (3POH+) | Protonated | -2.007 |

Theoretical Spectroscopy (e.g., TDDFT for Electronic Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method used to investigate the electronic absorption spectra of molecules. For this compound, particularly within metal complexes, TD-DFT calculations have been instrumental in assigning the nature of electronic transitions.

Theoretical studies on rhenium(I) tricarbonyl complexes containing this compound as a ligand have utilized TD-DFT to explore their electronic structures and spectroscopic properties. researchgate.netmdpi.commpg.de These calculations help in understanding the contributions of different parts of the complex—the metal center, the this compound ligand, and other ancillary ligands—to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In one such study, the lowest-lying absorption bands were analyzed. mpg.de For a complex like [Re(Cl)(CO)₃(this compound)], the transition is characterized as a mix of metal-to-ligand, ligand-to-ligand, and ancillary ligand-to-ligand charge transfer (MLCT/LLCT/XLCT). mpg.de However, changing the ancillary ligand to a cyanide group shifts the character of the absorption to a combination of MLCT, LLCT, and intraligand charge transfer (ILCT) within the this compound molecule itself. mpg.de The nature of the ancillary ligand was also found to influence the wavelength of these absorptions. mdpi.com

Similarly, TD-DFT calculations on platinum(II) complexes incorporating this compound have been performed to analyze their optical properties. These studies reveal that both HOMO and LUMO can be dominated by ligand orbitals, leading to ligand-centered transitions in the absorption spectra. bwise.kr The calculated electronic transitions generally show good agreement with experimental UV-visible spectra. bwise.kr

The solvent environment also plays a crucial role in the electronic spectra, a factor that can be modeled in theoretical calculations. Studies have shown that for rhenium-pyridine-2-aldoxime complexes, a decrease in solvent polarity can lead to red shifts (a shift to longer wavelengths) in both the absorption and emission spectra. researchgate.netmdpi.commpg.de

A summary of representative theoretical electronic transition data for this compound-containing complexes is presented below.

| Complex Type | Calculated Transition (nm) | Assignment |

| Rhenium(I) Tricarbonyl | ~354 | MLCT/LLCT/ILCT |

| Platinum(II) | 401-499 | Ligand Centered |

Vibrational and Nuclear Magnetic Resonance (NMR) Parameter Calculation

Computational methods are frequently used to predict vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) parameters, which aids in the interpretation of experimental data.

Vibrational Analysis: Density Functional Theory (DFT) calculations are employed to compute the vibrational frequencies of this compound. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) spectra to assign specific vibrational modes to the observed absorption bands. For the related 1-methyl-pyridinium-2-aldoxime cation, a normal coordinate analysis based on DFT calculations has been performed to assign the vibrational modes. dntb.gov.ua The calculated frequencies for the aldoxime moiety's characteristic stretching modes were found to be in good agreement with experimental values. dntb.gov.ua

Experimental FTIR spectra of this compound show characteristic bands for various functional groups. researchgate.netnih.gov DFT calculations help to confirm these assignments. For instance, the O-H stretching vibration is typically observed in the high-wavenumber region, while C=N and pyridine (B92270) ring stretching vibrations appear at lower wavenumbers. researchgate.netmdpi.com

Below is a table summarizing key experimental IR bands for this compound methiodide (2-PAM) and their general assignments, which are supported by theoretical calculations on similar structures.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3458 | O-H Stretch | researchgate.net |

| 3017 | C-H Asymmetric Stretch (Pyridine ring) | researchgate.net |

| 1736-1735 | C=N Stretch | researchgate.net |

| 1368-1364 | C=C Stretch (Pyridine ring) | researchgate.net |

NMR Parameter Calculation: The calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT has become a standard tool for structural elucidation. najah.edu For pyridine-containing compounds, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculations are sensitive to the molecular geometry and electronic environment, including the effects of substituents and intermolecular interactions like hydrogen bonding. acs.org

For pyridine derivatives, a clear relationship has been demonstrated between calculated NMR chemical shifts and the electronic nature (electron-donating or -withdrawing) of substituents. researchgate.net In the case of this compound, experimental ¹H and ¹³C NMR data are available, and theoretical calculations can reproduce these values with good accuracy, helping to confirm structural assignments. researchgate.net Computational studies on related oxime complexes have successfully used DFT to calculate NMR chemical shifts and aid in the interpretation of experimental spectra. researchgate.net

Surface Adsorption and Interface Phenomena Modeling

The interaction of this compound with surfaces, particularly metal surfaces, is a critical area of study, with applications in fields such as corrosion inhibition. Computational modeling provides a molecular-level understanding of these interfacial phenomena.

Interactions with Metal Surfaces (e.g., Fe(110))

The adsorption of this compound (2POH) onto iron surfaces, specifically the Fe(110) plane, has been investigated using a combination of computational techniques, including self-consistent-charge density-functional tight-binding (SCC-DFTB) and molecular dynamics (MD) simulations. mdpi.comnih.gov The Fe(110) surface is often used in these models as it is the most stable and densely packed surface for body-centered cubic iron.

These simulations explore the adsorption characteristics of both the neutral (2POH) and protonated (2POH⁺) forms of the molecule. mdpi.com The calculations reveal that the interaction and bonding with the iron surface are highly dependent on the protonation state of the molecule. mdpi.comnih.gov

SCC-DFTB simulations show that the neutral 2POH molecule has a very weak interaction with the Fe(110) surface, with a calculated interaction energy close to zero (-0.007 eV). mdpi.com In contrast, the protonated form, 2POH⁺, exhibits a significantly stronger interaction, with an interaction energy of -1.897 eV, indicating chemical adsorption (chemisorption). mdpi.comnih.gov Molecular dynamics simulations further support these findings, showing that both neutral and protonated forms tend to adopt a parallel adsorption mode on the iron surface, which maximizes the contact area. mdpi.com

The following table presents the calculated interaction energies for neutral and protonated this compound on the Fe(110) surface.

| Molecule Form | Interaction Energy (eV) | Adsorption Type | Reference |

| 2POH (neutral) | -0.007 | Physisorption (weak) | mdpi.com |

| 2POH⁺ (protonated) | -1.897 | Chemisorption (strong) | mdpi.com |

Bonding Mechanisms and Electronic Features at Interfaces

To understand the bonding between this compound and the Fe(110) surface, researchers analyze the electronic structure of the interface, often by calculating the Projected Density of States (PDOS). mdpi.comresearchgate.net The PDOS analysis reveals the contributions of different atomic orbitals (e.g., from the molecule and the iron surface) to the electronic states at various energy levels.

For the protonated 2POH⁺ molecule adsorbed on Fe(110), the PDOS analysis indicates a chemical adsorption mechanism. mdpi.com There is a noticeable overlap and hybridization between the p-orbitals of the atoms in the this compound molecule and the 3d-orbitals of the iron surface atoms. mdpi.comresearchgate.net This orbital mixing is a hallmark of covalent bond formation between the adsorbate and the substrate. mdpi.com

The optimized adsorption geometry from SCC-DFTB calculations shows that the protonated 2POH⁺ molecule forms a bond with an iron atom via the oxime nitrogen, with a calculated bond distance of 2.115 Å. mdpi.com The neutral 2POH molecule, however, does not form such covalent bonds and is stabilized in a parallel orientation to the surface, suggesting weaker, physical interactions. mdpi.com

The electronic properties of the isolated molecule, such as the HOMO-LUMO energy gap, are also used to predict its reactivity with the surface. A smaller energy gap generally implies higher reactivity. Quantum chemical calculations show that the neutral 2POH has a relatively large energy gap (3.431 eV), while the protonated form has a smaller gap (3.121 eV), consistent with the stronger interaction observed for 2POH⁺. mdpi.comnih.gov This difference in electronic structure and stability is a key factor governing the bonding mechanism at the interface. mdpi.com

Biological Interactions and Mechanistic Studies of Pyridine 2 Aldoxime and Its Analogues

Enzyme Inhibition Mechanisms

Prolyl-4-hydroxylase Inhibition and Collagen Biosynthesis Pathways

Pyridine-2-aldoxime has been identified as an inhibitor of prolyl-4-hydroxylase (CP4H) smolecule.comapolloscientific.co.uk. This enzyme plays a critical role in post-translational modification within the collagen biosynthesis pathway. CP4Hs are members of the Fe(II)- and α-ketoglutarate (AKG)-dependent dioxygenase family, responsible for hydroxylating proline residues in collagen precursors nih.gov. This hydroxylation is essential for the stability of the collagen triple helix, a defining structural feature that imparts tensile strength to connective tissues nih.gov. By inhibiting CP4H, this compound can influence collagen formation and has been utilized in studies investigating collagen-related processes and diseases, such as fibrosis smolecule.comapolloscientific.co.uk. Research into CP4H inhibitors, including compounds like this compound, is part of a broader effort to target fibrotic diseases and cancer metastasis, where aberrant collagen remodeling is implicated nih.gov.

General Principles of Oxime-Enzyme Interactions

Oximes, as a class of compounds, exhibit diverse interactions with enzymes, often stemming from their nucleophilic character. The oxime functional group (-C=N-OH) can readily deprotonate to form an oximate anion (-C=N-O⁻), which is a potent nucleophile acs.orgmdpi.comresearchgate.net. This nucleophilicity allows oximes to interact with electrophilic centers on enzymes. In many cases, oximes can also act as reversible inhibitors of enzymes, binding to the active site or allosteric sites, thereby modulating enzyme activity or protecting it from other inhibitors mdpi.comresearchgate.netosti.govmmsl.czosti.govnih.gov.

The interaction of oximes with enzymes is heavily influenced by their chemical structure. Key factors include the presence of a quaternary nitrogen atom, which can interact with anionic sites on the enzyme, and the specific arrangement and electronic properties of the oxime group itself mmsl.czmdpi.comresearchgate.netresearchgate.net. Structure-activity relationship (SAR) studies have revealed that modifications to the oxime structure, such as the position of the oxime group on a pyridine (B92270) ring or the length and nature of linkers in bis-quaternary oximes, can significantly alter binding affinity and inhibitory potency osti.govmmsl.cznih.govmdpi.comresearchgate.neteurekaselect.com. These principles of oxime-enzyme interaction are particularly relevant to their role as cholinesterase reactivators, as discussed below.

Cholinesterase Reactivation Mechanisms

Nucleophilic Attack on Phosphorylated Cholinesterase

A primary mechanism of action for this compound and its derivatives, such as pralidoxime (B1201516) (2-PAM), is the reactivation of acetylcholinesterase (AChE) that has been inactivated by organophosphorus (OP) compounds mmsl.czresearchgate.nettandfonline.comnih.govontosight.aihhs.govbioline.org.brdrugbank.com. OP pesticides and nerve agents inhibit AChE by phosphorylating a critical serine residue in its active site, forming a stable covalent adduct tandfonline.comnih.govhhs.govbioline.org.br. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing overstimulation of cholinergic synapses and potentially severe toxic effects tandfonline.comhhs.govbioline.org.br.

This compound functions as a nucleophilic reactivator. The oximate anion, formed from the oxime group, attacks the electrophilic phosphorus atom of the OP-AChE complex acs.orgmdpi.comresearchgate.netmmsl.czontosight.aidrugbank.com. This nucleophilic attack, often described as an SN2 reaction, leads to the displacement of the organophosphate moiety from the enzyme's active site, thereby regenerating the active form of AChE acs.orgmdpi.comresearchgate.netresearchgate.nettandfonline.comnih.govontosight.aibioline.org.brdrugbank.com. The process typically involves the formation of a transient phosphorylated oxime intermediate before the release of the OP group acs.orgresearchgate.net. The (Z)-configuration of the aldoxime group is considered crucial for orienting the nucleophilic nitrogen atom optimally for this attack ontosight.ai.

Structural Requirements for Enzyme-Reactivator Binding

The efficacy of oximes as AChE reactivators is strongly dependent on their molecular structure, which dictates their ability to bind to the inhibited enzyme and perform the nucleophilic attack. Key structural features that influence this binding and subsequent reactivation include:

Quaternary Nitrogen: The presence of a positively charged quaternary nitrogen atom is essential for docking at the anionic site of AChE, which is typically occupied by the positively charged quaternary nitrogen of acetylcholine mmsl.czresearchgate.netresearchgate.net.

Oxime Group: At least one oxime group is necessary for the reactivation process, acting as the nucleophile mmsl.cz.

Pyridine Ring: Pyridine-based oximes, like this compound and its derivatives, are common. The position of the oxime group on the pyridine ring can influence efficacy; for instance, the ortho position is noted for bis-pyridinium oximes mmsl.czmdpi.com.

Linker in Bis-Quaternary Oximes: For bis-quaternary oximes, the length, flexibility, and chemical nature of the linker connecting the two quaternary pyridinium (B92312) rings significantly impact binding affinity and reactivation potency mdpi.comosti.govmmsl.czresearchgate.net. Generally, bis-quaternary reactivators exhibit higher affinity for both intact and inhibited AChE compared to mono-quaternary ones mmsl.czmdpi.com.

Hydrophilicity: Many effective oximes are highly hydrophilic, which can limit their ability to cross the blood-brain barrier (BBB) and thus their efficacy in the central nervous system researchgate.nethhs.gov.

Kinetic Studies of Reactivation Processes

Kinetic studies are fundamental to understanding and quantifying the effectiveness of oximes in reactivating OP-inhibited AChE. Key parameters derived from these studies include:

Dissociation Constant (KD): This measures the affinity of the oxime for the OP-inhibited enzyme. A lower KD indicates higher affinity tandfonline.comresearchgate.nettandfonline.com.

Reactivation Rate Constant (kr): This quantifies the intrinsic rate at which the oxime removes the OP group from the enzyme's active site tandfonline.comresearchgate.nettandfonline.comcsic.es.

The effectiveness of an oxime is influenced by multiple factors, including the specific structure of the OP inhibitor, the source of the enzyme (species differences exist), the oxime's own structure and concentration, and the rate of "aging" (spontaneous dealkylation of the OP-AChE complex, which renders it unreactivatable) tandfonline.comnih.govnih.govresearchgate.net. For instance, studies have shown that oximes like pralidoxime (2-PAM) and HI-6 exhibit varying reactivation efficiencies against different OP agents and enzyme sources tandfonline.comresearchgate.netcsic.esresearchgate.netupol.czunl.edu.

Minimal requirements for oxime effectiveness in vitro have been suggested to include a kr > 0.1 min⁻¹ and a KD < 100 µM researchgate.net. The reactivation process can sometimes be biphasic, indicating complex reaction steps nih.gov.

Table 1: Representative Kinetic Parameters of Oxime Reactivation of OP-Inhibited AChE

| Oxime Type (Example) | OP Inhibitor (Example) | Enzyme Source (Example) | kr (min⁻¹) | KD (µM) | kr2 (M⁻¹min⁻¹) | Reference |

| Pralidoxime (2-PAM) | Diethylphosphorylated | Acetylcholinesterase | Varies | Varies | Varies | tandfonline.comresearchgate.netnih.gov |

| HI-6 | Cyclosarin | Acetylcholinesterase | Varies | Varies | Varies | tandfonline.comcsic.es |

| Obidoxime | Tabun | Acetylcholinesterase | Varies | Varies | Varies | tandfonline.comupol.cz |

| This compound | Diethylphosphorylated | Acetylcholinesterase | Varies | Varies | Varies | nih.gov |

Note: Specific numerical values for kr and KD vary significantly depending on the precise OP inhibitor, enzyme source, and experimental conditions. The table illustrates the types of parameters studied and common oximes investigated.

Structure Activity Relationship Sar Studies in Chemical and Materials Science Contexts

Impact of Structural Modifications on Coordination Properties

The coordination behavior of pyridine-2-aldoxime is intrinsically linked to its molecular structure, which features both a pyridyl nitrogen and an oxime group as potential donor sites. Alterations to this structure, such as the introduction of substituents, can profoundly impact its coordination properties, including ligand donor strength and the formation of metal complexes.

Influence of Substituents on Ligand Donor Strength

The donor strength of the this compound ligand is a critical factor in its ability to form stable metal complexes. The introduction of substituents on the pyridine (B92270) ring can modulate this property through electronic effects. Electron-donating groups (EDGs) enhance the electron density on the nitrogen atom, thereby increasing its basicity and donor strength. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a weaker donor ligand. acs.orgacs.org

The acidity of the oxime group is also influenced by coordination. When this compound coordinates to a metal ion like ferrous iron, the acid strength of the oxime's N-OH group increases significantly. For instance, the pKa of the oxime group in the free ligand is approximately 10.22, while in the tris-complex with iron(II), it drops to 7.13. rsc.org This demonstrates that the coordination to a metal facilitates the deprotonation of the oxime group.

The nature of the substituent on the carbon atom of the oxime group also plays a role. For example, comparing this compound with syn-phenyl-2-pyridyl ketoxime, the phenyl group in the latter is electron-contributing, which can affect the acidity of the oxime group. cdnsciencepub.com

Steric and Electronic Effects in Metal Complex Formation

Both steric and electronic factors associated with substituents on the this compound scaffold govern the formation and stability of metal complexes. The introduction of substituents can lead to significant changes in the physicochemical properties of the resulting coordination compounds. acs.org

For instance, the presence of a methyl group at the 6-position of the pyridine ring in 6-methylthis compound introduces steric hindrance that can affect the stability and reactivity of its complexes. tandfonline.com In the context of polymerization catalysis, a cobalt complex with a 6-methyl substituent on the pyridine ring showed different activity compared to the unsubstituted analogue, highlighting the impact of steric hindrance. mdpi.com However, in some cases, the electronic effects can override the steric ones.

The coordination geometry of the resulting metal complexes is also influenced by the ligand structure. In a cobalt(II) complex with 6-methylthis compound, the cobalt center adopts a distorted octahedral geometry. mdpi.com The interplay between steric and electronic effects is crucial in fine-tuning the reactivity and properties of these metal complexes. illinois.edu

Correlation of Structure with Catalytic Performance

This compound and its derivatives are effective ligands in designing catalysts for various organic transformations. The structure of the ligand plays a pivotal role in determining the catalytic activity and selectivity of the resulting metal complexes. mdpi.com

Ligand Design for Enhanced Catalytic Activity and Selectivity

Rational ligand design is a powerful strategy for improving the performance of molecular catalysts. rsc.org By modifying the structure of this compound, it is possible to tune the electronic and steric environment around the metal center, thereby influencing the catalytic process and the properties of the resulting products. mdpi.com

In isoprene (B109036) polymerization, iron and cobalt complexes bearing pyridine-oxime ligands have shown high catalytic activity. mdpi.commdpi.com The type of substituent on the pyridine ring can significantly influence the catalytic performance. For example, cobalt complexes with this compound, 6-methylthis compound, and phenyl-2-pyridylketoxime all displayed high activity in isoprene polymerization. mdpi.com The modification of ligands with different electronic and steric properties allows for the optimization of catalytic systems for specific applications.

Furthermore, the functionalization of pyridine ligands with electron-withdrawing or electron-donating groups has been shown to significantly alter the physicochemical properties of palladium(II) complexes, which in turn affects their efficiency as precatalysts in cross-coupling reactions. acs.orgresearchgate.net

Structure-Property Relationships in Analytical Applications

The unique chelating properties of this compound make it a valuable tool in analytical chemistry, particularly for the detection of metal ions. chemimpex.com By systematically modifying its structure, derivatives with enhanced selectivity and sensitivity for specific analytes can be developed.

Design of this compound Derivatives for Selective Sensing

The design of chemosensors for the selective detection of metal ions often relies on the principle of molecular recognition, where a specific interaction between the sensor and the analyte triggers a detectable signal. rsc.org this compound derivatives can be engineered to act as selective fluorescent or colorimetric sensors for various metal ions.

For instance, a biphenyl-azo conjugated aldoxime has been reported as a selective probe for the detection of Hg²⁺ and F⁻ ions. nih.gov The design of such sensors involves incorporating a signaling unit (e.g., a fluorophore) into the this compound scaffold. The binding of the target ion to the chelating part of the molecule induces a change in the photophysical properties of the signaling unit, allowing for detection.

The development of electrochemical sensors based on modified electrodes also benefits from the chelating ability of this compound. A poly(3,4-ethylenedioxythiophene) modified glassy carbon electrode has been used for the simultaneous determination of this compound methochloride and dopamine (B1211576). researchgate.net The design of such sensors often involves creating a surface that can selectively interact with the target analyte, and the structural features of this compound derivatives can be tailored to achieve this selectivity.

Emerging Research Frontiers and Future Prospects of Pyridine 2 Aldoxime

Development of Novel Materials Based on Pyridine-2-aldoxime Complexes

The ability of this compound to form stable complexes with a variety of metal ions is a cornerstone of its utility in materials science. Researchers are actively exploring the synthesis and characterization of novel materials, including coordination polymers, metal-organic frameworks (MOFs), and magnetic materials, derived from this compound complexes.

One notable area of research is the development of one-dimensional (1D) coordination polymers. For instance, novel isomorphous 1D coordination polymers with the general formula {[M2(bdc)2{(py)C(H)NOH}4]·xDMF}n have been synthesized, where M can be Manganese(II), Zinc(II), or Cadmium(II), and bdc is 1,4-benzenedicarboxylate. iucr.org In these structures, the neutral this compound molecules coordinate in a chelate bidentate mode. iucr.org The crystal packing of these chains creates voids filled by DMF molecules, and these materials exhibit thermal stability up to 350 °C. iucr.org

The versatility of this compound extends to the formation of more complex structures like Metal-Organic Frameworks (MOFs). Although the use of 2-pyridyl oximes in MOF synthesis has been historically limited, recent studies have demonstrated their potential. mdpi.com The combination of 2-pyridyl oximes with polycarboxylic acids has led to the creation of the first MOFs based on these ligands. mdpi.commdpi.com For example, a copper-based MOF, [Cu(Hbtc)(H2pyaox)]n, was the first to be reported containing pyridine-2 amidoxime. mdpi.comub.edu Another significant development is a copper-based MOF, [Cu4(OH)2(pma)(mpko)2]n, which exhibits a novel 3,4,5,8-c net topology and shows selectivity for adsorbing Iron(III) ions. mdpi.comnih.gov The magnetic properties of this MOF are affected by the amount of encapsulated Fe3+ ions, suggesting potential applications in the development of magnetism-based sensors. mdpi.com